molecular formula C5H5N5OS B1496716 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol CAS No. 877-28-1

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol

Cat. No.: B1496716
CAS No.: 877-28-1
M. Wt: 183.19 g/mol
InChI Key: LVHGDSJZQCLVQX-UHFFFAOYSA-N
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Description

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring

Biochemical Analysis

Biochemical Properties

6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often result in the inhibition of enzyme activity, which can lead to various therapeutic effects. For instance, the inhibition of carbonic anhydrase can be beneficial in the treatment of glaucoma and other conditions .

Cellular Effects

The effects of 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .

Metabolic Pathways

6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with methyl isocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-sulfanylidene-1,2,4-triazine-5-one
  • 3-Methyl-6-sulfanylidene-1,2,4-triazolo[4,3-b][1,2,4]triazine
  • 6-Methyl-3-thioxo-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one

Uniqueness

Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

6-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c1-2-3(11)6-4-7-8-5(12)10(4)9-2/h1H3,(H,8,12)(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGDSJZQCLVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NNC2=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361321
Record name 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-28-1
Record name 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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